4-Acetamido-4-methylpentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetamido-4-methylpentanoic acid can be synthesized through the acetylation of leucine. The process involves reacting leucine with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically occurs under mild conditions, with the temperature maintained at around 50°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-4-methylpentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetamido-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, in the treatment of neurological disorders, it may act by stabilizing neuronal membranes and enhancing neurotransmitter release .
Comparison with Similar Compounds
4-Acetamido-4-methylpentanoic acid can be compared with other similar compounds such as:
N-acetyl-L-leucine: Another acetylated derivative of leucine with similar properties and applications.
N-acetyl-DL-alanine: A derivative of alanine with different metabolic and therapeutic properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
937670-73-0 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-acetamido-4-methylpentanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-6(10)9-8(2,3)5-4-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
ISHJNTUZKXHQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)CCC(=O)O |
Origin of Product |
United States |
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